4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide
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Overview
Description
4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide is a complex organic compound that features a thiazole ring, a phenyl group, and a benzenesulfonamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis with optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of acylated derivatives.
Scientific Research Applications
4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive thiazole ring.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C23H20N2O3S2 |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C23H20N2O3S2/c1-2-28-20-12-14-21(15-13-20)30(26,27)25-19-10-8-17(9-11-19)22-16-29-23(24-22)18-6-4-3-5-7-18/h3-16,25H,2H2,1H3 |
InChI Key |
VLZBYDFLHLSHAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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